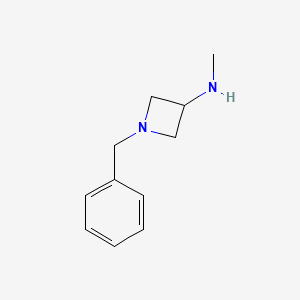

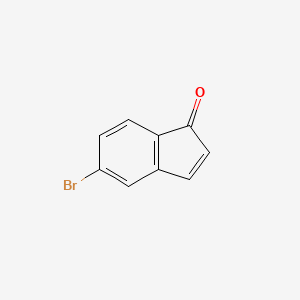

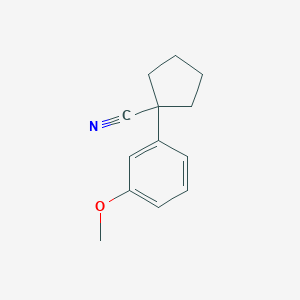

![molecular formula C15H13NOS B1611090 6-メトキシ-2-(p-トリル)ベンゾ[d]チアゾール CAS No. 101078-51-7](/img/structure/B1611090.png)

6-メトキシ-2-(p-トリル)ベンゾ[d]チアゾール

説明

6-Methoxy-2-(p-tolyl)benzo[d]thiazole, commonly referred to as 6M2PT, is an organic compound belonging to the class of thiazoles. It is a colorless, crystalline solid that has a melting point of 115°C. 6M2PT has a variety of uses in scientific research, as it can be used as a reagent in organic synthesis or as a ligand in coordination chemistry. 6M2PT is also known to have a variety of biochemical and physiological effects, which have been studied in recent years.

科学的研究の応用

材料科学: 先端機能材料

6-メトキシ-2-(p-トリル)ベンゾ[d]チアゾール: は、先端機能材料の開発に潜在的な用途があります。 その分子構造は、フレキシブル電子デバイスの製造に不可欠な有機半導体の合成に使用できることを示唆しています 。 この化合物の芳香族系とヘテロ環状コアは、OLED(有機発光ダイオード)や有機太陽電池などの材料に望ましい電荷輸送特性に貢献する可能性があります。

生命科学: 酵素阻害研究

生命科学では、この化合物は酵素阻害研究において役割を果たす可能性があります。 ベンゾチアゾール誘導体は、ヘリコバクター・ピロリが原因で起こる胃潰瘍などの医学研究において重要なウレアーゼなどの酵素の活性部位に結合することが示されています 。 メトキシ基とトリル基は、標的酵素への結合親和性を高める可能性があり、生化学研究のための貴重なツールとなります。

化学合成: 触媒開発

6-メトキシ-2-(p-トリル)ベンゾ[d]チアゾールの構造は、化学合成、特に有機反応のための触媒開発においてその有用性を示しています。 その安定したベンゾチアゾールコアは、医薬品合成の基礎となるカップリング反応など、さまざまな化学変換を促進する触媒を作成するためにさらに官能基化することができます .

クロマトグラフィー: 分析標準

この化合物は、クロマトグラフィーにおける分析標準として使用できます。 その明確な化学的シグネチャにより、医薬品品質管理や環境分析において重要な、複雑な混合物中の類似化合物を識別および定量するための参照点として機能します .

分析研究: 分光法

分析研究では、6-メトキシ-2-(p-トリル)ベンゾ[d]チアゾールは、その独特の吸収および発光特性により分光法研究に使用できます。 これは、生物分子の検出と研究に役立つ新しい分光法プローブを開発するための候補となる可能性があります .

医薬品化学: 薬物設計

最後に、医薬品化学では、この化合物の構造は薬物設計に適しています。 そのベンゾチアゾール部分は、多くの薬理学的に活性な分子に共通の特徴であり、特に神経変性疾患や癌の分野において、新しい治療薬の合成における前駆体となりうることを示唆しています .

作用機序

Target of Action

Similar compounds have been reported to inhibit urease and quorum-sensing in certain biological systems.

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activities against urease and quorum-sensing .

Biochemical Pathways

Similar compounds have been reported to interfere with the urease pathway and quorum-sensing , which are critical for certain biological functions.

Pharmacokinetics

The pharmacokinetic properties of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These enzymes play a crucial role in drug metabolism, and their inhibition can affect the pharmacokinetics of other drugs.

Result of Action

Similar compounds have shown inhibitory activities against urease and quorum-sensing , suggesting potential antimicrobial or antivirulence effects.

生化学分析

Biochemical Properties

6-Methoxy-2-(p-tolyl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and leading to changes in the metabolism of other compounds . Additionally, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can bind to specific proteins, influencing their function and stability.

Cellular Effects

The effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can affect the expression of genes involved in apoptosis, thereby influencing cell survival and death.

Molecular Mechanism

The molecular mechanism of action of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-Methoxy-2-(p-tolyl)benzo[d]thiazole remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and reducing oxidative stress . At high doses, it can lead to toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage.

Metabolic Pathways

6-Methoxy-2-(p-tolyl)benzo[d]thiazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall effect on cellular function and metabolism.

Transport and Distribution

The transport and distribution of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to different cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of 6-Methoxy-2-(p-tolyl)benzo[d]thiazole plays a crucial role in its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular function.

特性

IUPAC Name |

6-methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-10-3-5-11(6-4-10)15-16-13-8-7-12(17-2)9-14(13)18-15/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPBHVPYFUNVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544714 | |

| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101078-51-7 | |

| Record name | 6-Methoxy-2-(4-methylphenyl)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

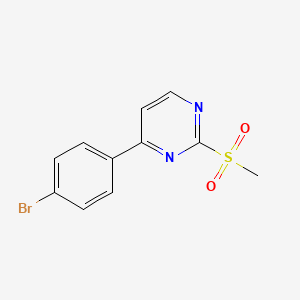

![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)

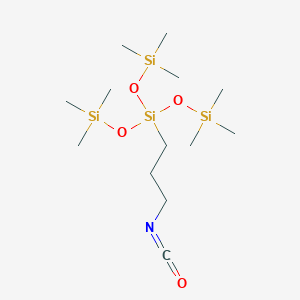

![Imidazo[1,2-a]pyridine-3-carbaldehyde oxime](/img/structure/B1611018.png)

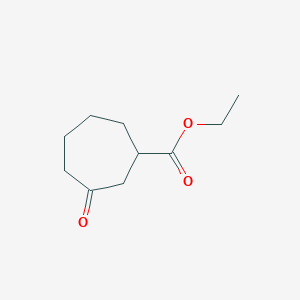

![PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted](/img/structure/B1611023.png)